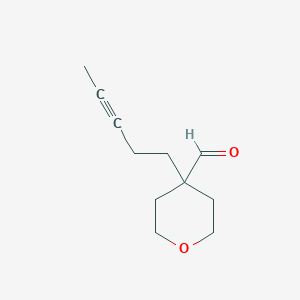![molecular formula C9H9N3O3S B13282799 2-{6-methyl-4-oxo-2-sulfanyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-3-yl}acetic acid](/img/structure/B13282799.png)
2-{6-methyl-4-oxo-2-sulfanyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-3-yl}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{6-methyl-4-oxo-2-sulfanyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-3-yl}acetic acid is a heterocyclic compound with a unique structure that includes a pyrrolo[3,2-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{6-methyl-4-oxo-2-sulfanyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-3-yl}acetic acid typically involves the formation of the pyrrolo[3,2-d]pyrimidine core followed by the introduction of the acetic acid moiety. One common method involves the condensation of appropriate starting materials under controlled conditions to form the desired heterocyclic ring system. Specific details on the reaction conditions and reagents used can vary, but often include the use of catalysts and solvents to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-{6-methyl-4-oxo-2-sulfanyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-3-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to dissolve the reactants .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols .
Scientific Research Applications
2-{6-methyl-4-oxo-2-sulfanyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-3-yl}acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein binding.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{6-methyl-4-oxo-2-sulfanyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-3-yl}acetic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The specific pathways involved depend on the biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolo[3,2-d]pyrimidine derivatives with different substituents. Examples include:
- 2-{4-oxo-2-sulfanyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-3-yl}acetic acid
- 2-{6-methyl-4-oxo-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-3-yl}propanoic acid .
Uniqueness
The uniqueness of 2-{6-methyl-4-oxo-2-sulfanyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-3-yl}acetic acid lies in its specific substitution pattern, which can confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C9H9N3O3S |
|---|---|
Molecular Weight |
239.25 g/mol |
IUPAC Name |
2-(6-methyl-4-oxo-2-sulfanylidene-1,5-dihydropyrrolo[3,2-d]pyrimidin-3-yl)acetic acid |
InChI |
InChI=1S/C9H9N3O3S/c1-4-2-5-7(10-4)8(15)12(3-6(13)14)9(16)11-5/h2,10H,3H2,1H3,(H,11,16)(H,13,14) |
InChI Key |
YZKXJMKVKOGTDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N1)C(=O)N(C(=S)N2)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[(3-Hydroxypropyl)amino]methyl}benzonitrile](/img/structure/B13282720.png)

![4-Methyl-2-[(2-methylcyclohexyl)amino]pentan-1-ol](/img/structure/B13282733.png)
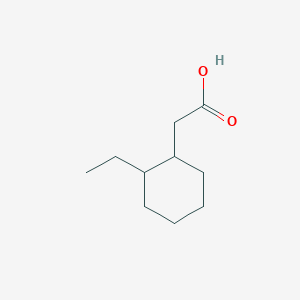
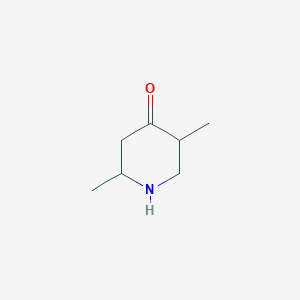
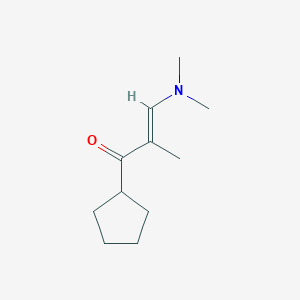


![3-{[4-(Aminomethyl)phenyl]methoxy}spiro[3.3]heptan-1-one](/img/structure/B13282778.png)
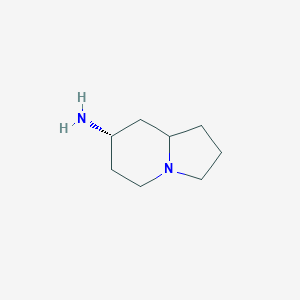
![2-{[(3-Bromo-4-fluorophenyl)methyl]amino}propane-1,3-diol](/img/structure/B13282792.png)
![2-Bromo-6-{[(3-methylbutyl)amino]methyl}phenol](/img/structure/B13282806.png)
![7-(Trifluoromethyl)-1-azaspiro[3.5]nonane](/img/structure/B13282811.png)
